2-Amino-4-piperidino-6-methylpyrimidine

Description

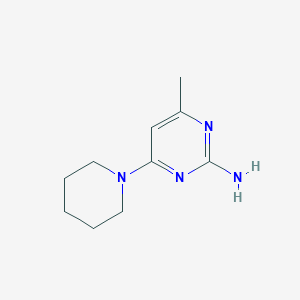

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-piperidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVDHBALCSTSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353688 | |

| Record name | 2-Amino-4-piperidino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91717-22-5 | |

| Record name | 2-Amino-4-piperidino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Amino 4 Piperidino 6 Methylpyrimidine and Its Structural Analogs

Foundational Synthetic Routes to Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine ring is a fundamental step in the synthesis of a wide array of biologically active compounds. The methodologies employed are diverse, offering access to a variety of substitution patterns on the pyrimidine core.

Cyclization Reactions

Cyclization reactions represent a primary strategy for the formation of the pyrimidine nucleus. These methods typically involve the condensation of a three-carbon component with a reagent containing the N-C-N fragment, such as guanidine (B92328).

The synthesis of 2-aminopyrimidine (B69317) derivatives often begins with the Claisen-Schmidt condensation to form chalcones, which are then cyclized with guanidine. researchgate.netscispace.com This cyclization can be carried out using both conventional heating and microwave irradiation.

Conventional methods typically involve refluxing the reactants in a suitable solvent for several hours. aaru.edu.jo While effective, these methods can be time-consuming and may result in lower yields.

In contrast, microwave-assisted synthesis has emerged as a more efficient alternative, offering significant reductions in reaction time and often leading to improved yields. asianpubs.orgmdpi.comfrontiersin.org The use of microwave irradiation can accelerate the reaction rate, leading to the rapid formation of the desired pyrimidine derivatives. asianpubs.org This "e-chemistry" approach is considered more environmentally friendly due to reduced solvent usage and energy consumption. asianpubs.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones and Pyrimidine Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Chalcone Synthesis | |||

| Conventional | 10-40 hours | 71-87 | frontiersin.org |

| Microwave | 1-5 minutes | 78-92 | frontiersin.org |

| Pyrimidine Synthesis | |||

| Conventional | ~10 hours | Moderate | scispace.comnih.gov |

| Microwave | ~30 minutes | Good | asianpubs.org |

The reaction of chalcones with guanidine hydrochloride is a widely employed method for the synthesis of 2-aminopyrimidines. aaru.edu.jonih.gov This reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring. aaru.edu.jo The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. aaru.edu.jonih.gov The mechanism involves the initial formation of a nucleophilic guanidine species which attacks the β-carbon of the chalcone. Subsequent cyclization and elimination of a water molecule lead to the aromatic pyrimidine ring. nih.gov

The use of hydroxyguanidine in the synthesis of pyrimidine derivatives is less commonly documented in the literature compared to guanidine hydrochloride. While guanidine is a cornerstone for the synthesis of 2-aminopyrimidines, the direct application of hydroxyguanidine for the cyclization leading to 2-amino-4-piperidino-6-methylpyrimidine or its close analogs is not extensively reported. The reactivity of hydroxyguanidine can differ from that of guanidine due to the presence of the hydroxyl group, potentially leading to different reaction pathways or the formation of N-hydroxylated pyrimidine derivatives. Further research is required to explore the viability and potential advantages of employing hydroxyguanidine in these cyclization reactions.

Nucleophilic Substitution Reactions

An alternative and powerful strategy for the synthesis of substituted pyrimidines involves the modification of a pre-formed pyrimidine ring through nucleophilic substitution reactions. This approach is particularly useful for introducing a variety of functional groups at specific positions of the pyrimidine core.

The synthesis of this compound can be efficiently achieved through the aminolysis of a corresponding halogenated pyrimidine precursor. This method relies on the displacement of a halogen atom (typically chlorine) from the pyrimidine ring by a nucleophilic amine, in this case, piperidine (B6355638).

The starting material for this synthesis is often a 2-amino-4-chloro-6-methylpyrimidine (B145687). The chlorine atom at the 4-position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. The reaction is typically carried out by heating the halogenated pyrimidine with piperidine, which acts as both the nucleophile and often as the solvent. chemrxiv.org The reactivity of halogens in nucleophilic aromatic substitution on pyrimidine rings generally follows the order F > Cl > Br > I. nih.gov

In a specific example of a related synthesis, 2,4-dichloro-5-methylpyrimidine (B13550) was reacted with an amine in isopropanol (B130326) at elevated temperatures, demonstrating the feasibility of this substitution. acs.org The reaction of 4-chloropyridine (B1293800) derivatives with piperidin-4-ylmethanol has also been reported, further supporting the utility of this synthetic strategy. acs.org The choice of solvent and reaction conditions, such as temperature, can be crucial for the success of the reaction and to minimize the formation of by-products.

Displacement Reactions with Amines

A common and effective method for the synthesis of 4-amino-substituted pyrimidines involves the nucleophilic displacement of a leaving group, typically a halogen, at the C4-position of the pyrimidine ring with an amine. nih.govnih.gov This approach is widely used for the synthesis of a variety of 2-amino-4-substituted-6-methylpyrimidines.

For instance, the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines can be achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with an alkali metal alkoxide or a mixture of an alkali metal hydroxide and an alcohol. google.com This reaction is typically carried out in a polar aprotic solvent. google.com Similarly, the chlorine atom at the C4-position of 2,4-dichloro-5-substituted pyrimidines can be selectively displaced by various amines to furnish 2-chloro-4-amino-5-substituted pyrimidine intermediates. nih.gov These intermediates can then undergo further transformations. nih.gov

The reactivity of the leaving group is a crucial factor in these displacement reactions. While vinyl chlorides are often less reactive, vinyl iodides and bromides are common substrates. wikipedia.org The choice of the amine nucleophile is also critical and can range from simple primary and secondary amines to more complex structures, allowing for the introduction of a wide array of substituents at the 4-position of the pyrimidine ring. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, providing a rapid and efficient route to 2-amino-4-substituted-pyrimidine derivatives. nih.gov

A series of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have been synthesized using simple and efficient methods. In this work, 4-N-triazolyl derivatives were obtained from the corresponding 4-chloro derivatives, highlighting the utility of displacement reactions. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2-Amino-4,6-dichloropyrimidine | Alkali metal alkoxide/hydroxide and alcohol | 2-Amino-4-chloro-6-alkoxypyrimidine | Polar aprotic solvent | High |

| 2,4-Dichloro-5-fluoropyrimidine | Various amines | 2-Chloro-4-amino-5-substituted pyrimidine | Various | - |

| 2-Amino-4-chloro-pyrimidine | Substituted amines | 2-Amino-4-substituted-pyrimidine derivatives | Microwave, 120-140°C, 15-30 min | - |

| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Piperidine or Morpholine | 2-Amino derivatives of 6-methylpyrimidin-4-ol | Reflux in butanol, 15 hours | - |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. snnu.edu.cnnih.gov These methods are particularly valuable for the synthesis of complex and highly functionalized pyrimidine derivatives.

Palladium-catalyzed reactions are at the forefront of cross-coupling chemistry. The development of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions, allowing for the use of less reactive coupling partners like aryl chlorides under milder conditions. orgsyn.org

In the context of pyrimidine synthesis, palladium catalysts have been utilized for various transformations. For example, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide or triflate, is a powerful method for creating carbon-carbon bonds. researchgate.netnih.gov This reaction has been successfully applied to the synthesis of pyrimidine derivatives, including those with aryl substituents at various positions. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds and has been employed in the synthesis of various pyrimidine-containing compounds. nih.gov It typically utilizes a palladium catalyst and a base to couple an organoboron species with a halide or triflate. researchgate.net This reaction has been used to synthesize 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs and related derivatives using Pd(PPh3)4 as the catalyst. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups.

The Stille cross-coupling reaction offers another powerful strategy for C-C bond formation, involving the coupling of an organotin reagent with an organic electrophile, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. orgsyn.org This reaction has been widely applied in the synthesis of complex molecules, including natural products. libretexts.orgnumberanalytics.com The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to afford the coupled product. wikipedia.org

| Coupling Reaction | Catalyst | Reactants | Product | Key Features |

| Suzuki-Miyaura | Pd(PPh3)4 | 6-chloro-pyrimidine derivatives, Arylboronic acids | 4-Amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-ones | Forms C-C bonds, mild conditions. nih.gov |

| Stille | Palladium complex | Organotin reagent, Organic halide/triflate | Coupled product | Forms C-C bonds, stable reagents. wikipedia.orgorgsyn.org |

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular scaffolds from simple starting materials in a single step. jocpr.com These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. jocpr.comresearchgate.net

Several MCRs have been developed for the synthesis of pyrimidine and fused pyrimidine derivatives. For example, a three-component condensation of barbituric acid, thiourea (B124793), and an aromatic aldehyde in the presence of a catalyst can yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net Another approach involves the iridium-catalyzed reaction of amidines with up to three different alcohols to produce highly substituted pyrimidines regioselectively. acs.org This method is particularly attractive from a sustainability perspective as it utilizes readily available alcohols. acs.org

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea to form dihydropyrimidinones, which can be further functionalized. While not directly producing the target compound, the resulting scaffold is closely related and can be a key intermediate. The development of catalyst-free and environmentally benign MCR protocols is an active area of research, further enhancing the utility of this strategy for generating diverse pyrimidine libraries. nih.gov

| MCR Type | Reactants | Catalyst | Product Scaffold |

| Three-component condensation | Barbituric acid, Thiourea, Aromatic aldehyde | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Pyrimido[4,5-d]pyrimidine researchgate.net |

| Iridium-catalyzed reaction | Amidines, Alcohols | PN5P-Ir-pincer complexes | Substituted pyrimidines acs.org |

| Catalyst-free condensation | Unsymmetrical β-diketones, N-bromosuccinimide, 2-aminopyrimidine | None | Imidazo[1,2-a]pyrimidines nih.gov |

Specific Synthesis of this compound

The specific synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is 2-amino-4-chloro-6-methylpyrimidine. The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens.

The reaction proceeds by treating 2-amino-4-chloro-6-methylpyrimidine with piperidine. This reaction is often carried out in a suitable solvent and may be heated to facilitate the displacement of the chloride ion by the piperidine nucleophile. prepchem.com The use of a base may also be employed to neutralize the hydrogen chloride generated during the reaction. The product, this compound, can then be isolated and purified using standard techniques such as crystallization or chromatography.

A similar reaction has been reported for the synthesis of 2-amino-6-methyl-4-piperidinopyridine-1-oxide, where 2-amino-4-chloro-6-methylpyridine-1-oxide hydrochloride was heated with piperidine in a sealed bottle. prepchem.com

Preparation of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors, primarily 2-amino-4-chloro-6-methylpyrimidine and guanidine hydrochloride.

2-Amino-4-chloro-6-methylpyrimidine: This crucial intermediate is typically prepared from 2-amino-6-methylpyrimidin-4-ol (also known as isocytosine). The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3). chemicalbook.com The reaction involves refluxing isocytosine (B10225) with an excess of phosphorus oxychloride until the mixture becomes homogeneous. After removal of the excess chlorinating agent, the product is isolated by treatment with aqueous ammonia (B1221849) and subsequent purification. chemicalbook.com A yield of 54% has been reported for this transformation. chemicalbook.com

Guanidine hydrochloride: This is a fundamental building block for the pyrimidine ring in many synthetic routes. A common industrial method for its preparation involves the reaction of dicyandiamide (B1669379) with ammonium chloride at high temperatures (170-230 °C). pengshengchem.comchemicalbook.comgoogle.com The crude product is then purified by dissolution, filtration, and crystallization. chemicalbook.comgoogle.com Alternative methods include the reaction of cyanogen (B1215507) chloride with ammonia in the absence of a solvent at elevated temperatures (140-220 °C) and the synthesis from urea, ammonium chloride, and aluminum sulfate (B86663) under ammonia pressure. cdnsciencepub.comgoogle.com

Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

A pivotal intermediate in the synthesis of various pyrimidine derivatives is 2-Amino-4-chloro-6-methylpyrimidine. A common laboratory-scale synthesis involves the reaction of 2-amino-6-methylpyrimidin-4-ol (isocytosine) with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com The mixture is typically refluxed until a homogeneous solution is achieved. After removing the excess chlorinating agent, the residue is treated with ice and neutralized with an ammonia solution to precipitate the product. The crude product can then be purified by crystallization. chemicalbook.com

A detailed synthetic procedure is described as follows: A mixture of 6 grams of isocytosine and 35 mL of freshly distilled phosphorus oxychloride is refluxed. chemicalbook.com The excess phosphorus oxychloride is subsequently removed under vacuum. The resulting residue is mixed with ice and neutralized with a 25% aqueous ammonia solution. The precipitate is filtered, washed with water, and crystallized from 50% ethanol (B145695) to yield 2-Amino-4-chloro-6-methylpyrimidine. chemicalbook.com

Microwave-assisted synthesis has also been reported as an efficient method for preparing 2-amino-4-chloro-pyrimidine derivatives. nih.gov This technique often leads to shorter reaction times and improved yields.

Table 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

| Reactant | Reagent | Conditions | Yield | Reference |

|---|

Synthesis of 2-Amino-6-methyl-4-pyrimidinol Derivatives

The synthesis of 2-amino-6-methyl-4-pyrimidinol and its derivatives serves as a foundational step for creating a diverse range of substituted pyrimidines. These compounds can be synthesized through various methods. For instance, novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have been synthesized by refluxing 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of an amine, such as piperidine or morpholine, in butanol. researchgate.net

Further transformations can be carried out on these pyrimidinol derivatives. O-substituted products can be synthesized from the sodium salts of 2-amino-substituted pyrimidin-4-ols. researchgate.net Additionally, starting from 2-amino-4-hydroxy-6-methyl pyrimidine, various heterocyclic compounds like oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole derivatives can be synthesized through multi-step reactions involving the formation of Schiff bases. researchgate.netimpactfactor.org

Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine (B1269087)

2-Amino-4-methoxy-6-methylpyrimidine is another key intermediate. It can be prepared from its corresponding chloro-derivative. A general method for preparing 2-amino-4-chloro-6-alkoxypyrimidines involves reacting 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide or a mixture of an alkali metal hydroxide and an alcohol in a polar aprotic solvent. google.com Specifically for the methoxy (B1213986) derivative, sodium methoxide (B1231860) is the reagent of choice.

A distinct synthesis route for a related compound, 2-amino-4-hydroxy-6-methoxy-pyrimidine, involves heating 2-amino-4,6-dimethoxy-pyrimidine hydrochloride at 150°C, which leads to the detachment of methyl chloride. prepchem.com The synthesis of 2-amino-4,6-dimethoxypyrimidine (B117758) itself can be achieved through the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine, a reaction that can be catalyzed by a Lewis acidic ionic liquid. researchgate.net

Table 2: Physical Properties of 2-Amino-4-methoxy-6-methylpyrimidine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉N₃O | sigmaaldrich.com |

| Molecular Weight | 139.16 g/mol | sigmaaldrich.com |

| Melting Point | 156-158 °C | sigmaaldrich.com |

Derivatization Strategies for Structural Modification

The introduction of piperidine and piperazine (B1678402) rings onto the pyrimidine scaffold is a common strategy to explore the chemical space and modify the properties of the parent compound. The synthesis of this compound can be achieved through the nucleophilic substitution of the chlorine atom in 2-Amino-4-chloro-6-methylpyrimidine with piperidine. nih.gov

This type of reaction is generally carried out by heating the chloro-pyrimidine derivative with the desired amine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. nih.gov Solvent-free conditions have also been successfully employed for the synthesis of such derivatives. nih.gov This approach allows for the introduction of a wide variety of cyclic amines, leading to a diverse library of compounds.

The pyrimidine ring offers multiple sites for functionalization, allowing for extensive structural modifications. While the amino group at position 2 and the methyl group at position 6 are common features, positions 4 and 5 can be readily modified.

Position 4: As discussed previously, the chloro group at position 4 is a versatile handle for introducing various nucleophiles, including amines (like piperidine and piperazine), alcohols, and thiols. nih.gov

Position 5: The introduction of substituents at the C5 position of the pyrimidine ring is a key strategy in medicinal chemistry. For example, the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles can be achieved through a three-component reaction involving an aldehyde, malononitrile, and a guanidine derivative. nih.gov This allows for significant exploration of the chemical space at this position.

Position 6: While the methyl group is a common substituent, modifications at this position are also possible, often starting from different precursors during the initial ring formation.

Isosteric replacement is a powerful tool in drug design to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, isosteric analogs can be designed by replacing specific functional groups or the entire pyrimidine ring with other moieties that have similar steric and electronic properties.

For instance, isosteric analogs of 2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine have been synthesized and studied. documentsdelivered.com The design of such analogs often involves replacing the pyrimidine core with other heterocyclic systems like pyridine (B92270). The synthesis of multifunctional isosteric pyridine analogs based on 2-aminothiazole (B372263) has also been reported, highlighting the broad applicability of this strategy. nih.gov The synthesis of these analogs often follows similar synthetic principles to those of the parent pyrimidine, involving condensation and cyclization reactions. nih.govnih.gov

Iii. Structure Activity Relationship Sar Studies of 2 Amino 4 Piperidino 6 Methylpyrimidine Analogs

Fundamental Principles Governing Pyrimidine (B1678525) Biological Activity

The pyrimidine scaffold is a fundamental component of various biologically significant molecules, including nucleic acids (cytosine, thymine (B56734), and uracil), vitamins (thiamine and riboflavin), and other natural products. juniperpublishers.comresearchgate.netmicrobenotes.com This inherent biological relevance makes the pyrimidine nucleus a privileged structure in drug discovery, serving as a versatile template for the design of novel therapeutic agents with a wide array of pharmacological activities. nih.govwjarr.com These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral effects. wjarr.com

The core principle of SAR in pyrimidine analogs lies in the systematic modification of the pyrimidine structure to understand how these changes affect its biological function. This involves altering substituents at various positions of the pyrimidine ring and evaluating the resulting impact on a specific biological activity. Through this iterative process of synthesis and biological testing, researchers can identify key structural features required for optimal pharmacological effect.

Influence of Substituents on Pharmacological Potency and Selectivity

The amino group is a critical substituent in many biologically active pyrimidine analogs. Its presence and position can significantly influence the pharmacological potency and selectivity of the compound. For example, in the context of Janus kinase (JAK) inhibitors, the pyrimidine-2-amino group is crucial for binding to the hinge region of the JAK2 enzyme. acs.orgacs.org This interaction is a key determinant of the inhibitor's activity.

Furthermore, studies on various pyrimidine derivatives have highlighted the importance of the amino group in conferring specific biological activities. For instance, the placement of an amino group at the C2 position of the pyrimidine ring has been found to be crucial for the antibiofilm activity of certain halogenated pyrimidine analogs against E. coli. mdpi.com In the development of adenosine (B11128) A2A receptor antagonists, the 7-amino group in thiazolo[5,4-d]pyrimidine (B3050601) derivatives is a key structural feature for high affinity and potency. nih.gov

The modification of amino groups, such as N-alkylation or acylation, can also have a profound impact on activity. In some cases, a free amino group is essential, while in others, substitution can enhance potency or alter selectivity. For example, in a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a single methyl group on the 4-amino group can switch the activity on and off, highlighting the sensitivity of the biological target to even minor structural changes. nih.gov

The introduction of halogen atoms into the pyrimidine ring or its substituents is a common strategy in medicinal chemistry to modulate the pharmacological properties of a compound. Halogens can influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby affecting its biological activity. acs.org

Studies have shown that the type and position of the halogen atom can have a significant impact on the activity profile. For instance, in a series of halogenated pyrrolo[2,3-d]pyrimidines, the presence of bromine or iodine at specific positions was found to be critical for potent antibacterial activity against Staphylococcus aureus. nih.gov The increased activity of these heavy halogen-containing compounds could be due to altered van der Waals interactions or the formation of halogen bonds with the target protein. nih.gov

In another study on halogenated pyrrolopyrimidines, it was observed that increased halogenation could potentially improve antibiofilm activity. mdpi.com Specifically, a derivative with three halogen atoms demonstrated significant antibiofilm activity, whereas those with a single halogen at the C2 position were inactive. mdpi.com This suggests that the number and placement of halogens are crucial for this particular biological effect. Furthermore, the introduction of halogens can also impact the metabolic stability and toxicity of pyrimidine derivatives. nih.gov

The following table summarizes the effect of halogen substitution on the activity of some pyrimidine derivatives:

| Compound Series | Halogen Substitution | Effect on Activity | Reference |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Bromine or Iodine at the 4-benzylamine group | Increased antibacterial activity | nih.gov |

| Halogenated pyrrolopyrimidines | Three halogen atoms | Significant antibiofilm activity | mdpi.com |

| Halogenated pyrrolo[3,2-d]pyrimidines | N5-alkyl substitution | Decreased toxicity | nih.gov |

The substitution of an aromatic or heteroaromatic ring at the C4 position of the pyrimidine core can significantly influence the biological activity of the resulting analogs. These ring systems can engage in various non-covalent interactions with the biological target, such as π-π stacking and hydrophobic interactions, which can contribute to binding affinity and potency. mdpi.com

For instance, in the development of kinesin Eg5 inhibitors, dihydropyrimidine (B8664642) derivatives substituted with a phenyl ring have shown promising antiproliferative activity. mdpi.com The phenyl group is thought to play a crucial role in the interaction with the enzyme's active site. Similarly, in the context of BACE-1 inhibitors for Alzheimer's disease, the incorporation of a phenyl ring with electron-withdrawing groups at the 3-position of a pyridinyl amino hydantoin (B18101) scaffold greatly enhanced activity. acs.org

The nature of the heteroaromatic ring can also be a determining factor for activity and selectivity. Studies have shown that replacing a phenyl ring with a heteroaromatic ring, such as pyridine (B92270) or pyrazole, can lead to improved potency and selectivity for certain targets. acs.org For example, in a series of BACE-1 inhibitors, pyridine analogs were found to be more potent than their pyrimidine counterparts, although they exhibited lower selectivity. acs.org The introduction of nitrogen atoms into an aromatic ring can decrease its electron density, which can in turn affect its metabolic profile by reducing P450-mediated oxidation. researchgate.net

The following table provides examples of the impact of aromatic and heteroaromatic rings at C4 on the activity of pyrimidine analogs:

| Compound Series | Aromatic/Heteroaromatic Ring at C4 | Effect on Activity | Reference |

| Dihydropyrimidines | Phenyl | Antiproliferative activity (Eg5 inhibition) | mdpi.com |

| Pyridinyl amino hydantoins | Phenyl with electron-withdrawing groups | Enhanced BACE-1 inhibitory activity | acs.org |

| BACE-1 inhibitors | Pyridine | More potent than pyrimidine analogs | acs.org |

Piperidine (B6355638) and piperazine (B1678402) moieties are frequently incorporated into the structure of pyrimidine-based compounds to enhance their pharmacological properties. These cyclic amines can serve as versatile linkers or as key interacting groups with the biological target, influencing both affinity and selectivity.

In the design of adenosine A2A receptor antagonists based on the thiazolo[5,4-d]pyrimidine scaffold, the introduction of a piperazine or piperidine ring at the 5-position was found to be a successful strategy. nih.gov A comparison between a piperidine-substituted derivative and its corresponding piperazine analog revealed that the piperazine linker was preferred for higher binding affinity. nih.gov The flexibility and basicity of these moieties can facilitate crucial interactions within the receptor's binding pocket.

Similarly, in the development of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for affinity at the sigma-1 receptor. nih.gov Replacing the piperazine ring with a piperidine did not significantly affect the affinity at the H3 receptor, but it dramatically increased the affinity for the sigma-1 receptor, demonstrating the role of this specific moiety in achieving dual-target activity. nih.gov

The following table summarizes the role of piperidine and piperazine moieties in the receptor binding of some pyrimidine analogs:

| Compound Series | Moiety | Role in Receptor Binding | Reference |

| Thiazolo[5,4-d]pyrimidines | Piperazine | Preferred for higher adenosine A2A receptor affinity | nih.gov |

| Histamine H3/Sigma-1 receptor antagonists | Piperidine | Critical for high sigma-1 receptor affinity | nih.gov |

For example, in the context of aminoglycoside antibiotics, which contain amino groups, modifications at the 5”-position have been shown to affect target selectivity. nih.gov While a 5”-amino modification resulted in activity similar to the parent compound, it reduced selectivity against the human cytosolic decoding A site. nih.gov In contrast, the installation of a 5”-formamido or 5”-ureido group maintained parent-like activity without this loss of selectivity. nih.gov This highlights how subtle changes to an exocyclic amino group can fine-tune the selectivity profile of a drug.

Furthermore, the exocyclic amino groups of flanking guanine (B1146940) bases in DNA can influence the conformation of DNA adducts formed by carcinogens like benzo[a]pyrene. nih.gov The positioning of these amino groups in the minor groove of DNA can guide the placement of the bulky carcinogen, leading to sequence-dependent structural distortions. nih.gov This illustrates the critical role of exocyclic amino groups in mediating molecular recognition and influencing the biological consequences of DNA damage.

Specific SAR Case Studies of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to its exploration in a wide range of drug discovery programs. The following case studies highlight the detailed SAR findings for pyrimidine derivatives targeting different proteins, showcasing how subtle structural modifications can lead to significant changes in biological activity and selectivity.

Checkpoint kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. oncotarget.comnih.gov Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation. nih.gov Pyrimidine derivatives have been investigated as CHK1 inhibitors, with SAR studies focusing on optimizing their potency and selectivity.

One area of investigation has been the modification of the pyrimidine core and its substituents to enhance binding to the ATP pocket of CHK1. For instance, the development of orally bioavailable CHK1 inhibitors has been a key objective. A strategy involving trifluoromethyl substitution was employed to overcome the limitations of earlier compounds that required intravenous administration. nih.gov This led to the identification of a compound that demonstrated significantly higher plasma exposure in mice, good kinase selectivity, and potent antiproliferative effects both alone and in combination with gemcitabine (B846) in various cancer cell lines. nih.gov

The clinical development candidate CCT245737, an orally active CHK1 inhibitor, showcases the importance of the 2-amino-pyrimidine scaffold. oncotarget.com It exhibits a potent IC50 of 1.4 nM against the CHK1 enzyme and demonstrates over 1,000-fold selectivity against CHK2 and CDK1. oncotarget.com SAR studies on this class of compounds have revealed that the 2-amino-pyrazine-5-carbonitrile moiety is a key feature for CHK1 inhibition. oncotarget.com

| Compound | CHK1 IC50 (nM) | Selectivity vs. CHK2 | Selectivity vs. CDK1 | Key Structural Features |

| CCT245737 | 1.4 | >1000-fold | >1000-fold | 2-amino-pyrazine-5-carbonitrile core |

| SAR-020106 | Potent (exact value not specified in provided text) | Not specified | Not specified | Potent sensitizer (B1316253) for DNA damage-induced cell death |

Adenosine A1 receptors are involved in various physiological processes, and their antagonists have therapeutic potential for conditions like renal disease and heart failure. rrpharmacology.rurrpharmacology.ru Pyrimidine derivatives have been extensively studied as non-xanthine adenosine A1 receptor antagonists. diva-portal.orgnih.gov

SAR studies on a series of 1-phenylpyrazolo[3,4-d]pyrimidines revealed that substituents at the C-4 and C-6 positions significantly influence affinity and selectivity for the A1 receptor over the A2a receptor. acs.org For example, placing a methylthio group at C-4 resulted in a compound with over 5900-fold selectivity for the A1 receptor. acs.org Conversely, an amino group at the same position led to a highly potent, though less selective, antagonist. acs.org Further optimization by introducing an NH-alkyl substituent at C-4 confirmed that this position is critical for enhancing A1 affinity. acs.org

In another study, a large library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was synthesized and evaluated. diva-portal.orgnih.gov This comprehensive exploration of the chemical space around this scaffold highlighted the importance of the substitution pattern on the pyrimidine core for A1 receptor selectivity. nih.gov A key finding was the prominent role of a methyl group on the exocyclic amino group in conferring unprecedented A1 receptor selectivity. nih.gov

| Compound Series | Key Structural Modifications | Impact on A1 Receptor Affinity/Selectivity |

| 1-Phenylpyrazolo[3,4-d]pyrimidines | C-4 substituent: Mercapto, methylthio, or amino C-6 substituent: Amides with varying alkyl groups | Methylthio at C-4: >5900-fold A1 selectivity. Amino at C-4: High A1 affinity (Ki = 0.939 nM). NH-alkyl at C-4: Increased A1 affinity. |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Methyl group on the exocyclic amino group. Aromatic residues at R4 and R6 positions. | Methyl group on exocyclic amino group: Unprecedented A1 selectivity. |

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers, making it a promising therapeutic target. nih.gov Pyridone-containing molecules have been a major focus of EZH2 inhibitor development. SAR studies have explored modifications to this core to improve potency and selectivity over the related EZH1 enzyme. nih.gov

One study investigated the replacement of the pyridone ring with other heterocyclic systems. Replacing the pyridone with a 2-methyl-pyrimidine-4-one, a pyrimidine-4-one, or a 6-methyl-pyrimidine-2,4-dione completely abolished the inhibitory activity against both EZH2 and EZH1. nih.gov Similarly, substituting the pyridone ring with a 4-amino-2,2′,6,6′-tetramethylpiperidine group also resulted in a complete loss of potency. nih.gov These findings underscore the critical importance of the pyridone moiety for the activity of this class of inhibitors. Further modifications, such as adding a substituent at the 5-position of the pyridone ring, were also found to be detrimental to inhibitory activity. nih.gov

| Core Structure Modification | EZH2/EZH1 Inhibitory Activity | Rationale for Activity Loss |

| Replacement of pyridone with 2-methyl-pyrimidine-4-one | Completely abrogated | Not specified in provided text |

| Replacement of pyridone with pyrimidine-4-one | Completely abrogated | Not specified in provided text |

| Replacement of pyridone with 6-methyl-pyrimidine-2,4-dione | Completely abrogated | Not specified in provided text |

| Replacement of pyridone with 4-amino-2,2′,6,6′-tetramethylpiperidine | Complete loss of potency | Not specified in provided text |

| Substitution at the 5-position of the pyridone ring | Largely diminished | Steric clash with R685 backbone and F665 |

Human equilibrative nucleoside transporters (ENTs) are responsible for the transport of nucleosides across cell membranes and are targets for drugs used in cancer and cardiovascular diseases. frontiersin.orgnih.gov Dipyridamole (B1670753) is a known ENT inhibitor, but it is non-selective. nih.govnih.gov

SAR studies on a series of dipyridamole analogs based on a pyrimido[5,4-d]pyrimidine (B1612823) scaffold aimed to identify potent and selective inhibitors of hENT4. nih.govnih.gov These studies revealed that nitrogen-containing monocyclic rings and noncyclic substituents at the 4- and 8-positions of the pyrimido[5,4-d]pyrimidine core were important for inhibitory activity against hENT4. nih.govnih.gov The most potent and selective hENT4 inhibitors tended to have a 2,6-di(N-monohydroxyethyl) substitution. nih.govnih.gov One compound from this series displayed an IC50 of 74.4 nM, making it approximately 38 times more potent than dipyridamole and significantly more selective for hENT4 over hENT1 and hENT2. nih.govnih.gov

| Compound Series | Key Structural Features for hENT4 Inhibition | Example Compound | Potency and Selectivity |

| Dipyridamole Analogs (Pyrimido[5,4-d]pyrimidine core) | Nitrogen-containing monocyclic rings at 4- and 8-positions. Noncyclic substituents at 4- and 8-positions. 2,6-di(N-monohydroxyethyl) substitution. | Compound 30 | IC50 = 74.4 nM (~38x more potent than dipyridamole). ~80-fold selective for hENT4 vs. hENT1. ~20-fold selective for hENT4 vs. hENT2. |

The dopamine (B1211576) D3 receptor is a key target for treating substance abuse and neuropsychiatric disorders. nih.gov A major challenge is achieving selectivity over the highly homologous D2 receptor. nih.govacs.org SAR studies on pyrimidine-containing compounds have provided insights into achieving this selectivity.

In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the nature of the substituent on the pyrimidine ring was found to be critical for D3 affinity and selectivity. acs.org For instance, a 2-tert-butyl substituent on the pyrimidine ring was shown to be important for D3 receptor affinity and selectivity when compared to a 2-methyl group. acs.org Further exploration of the "tail group" of these molecules led to the discovery that a cyclohexanecarboxamide (B73365) analog displayed single-digit nanomolar affinity at the D3 receptor and was over 150-fold selective over the D2 receptor. acs.org

Another study on N-phenylpiperazine analogs found that both the N-phenylpiperazine and a 4-(thiophen-3-yl)benzamide (B12553508) moiety were important for D3 versus D2 selectivity. mdpi.com These findings suggest that these ligands may bind in a bitopic manner, interacting with both the primary binding site and a secondary binding pocket, which contributes to their selectivity. mdpi.com

| Compound Series | Key Structural Features for D3 Selectivity | Example Compound | D3 Ki (nM) | D3 vs. D2 Selectivity |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | 2-tert-butyl substituent on pyrimidine ring. Cyclohexanecarboxamide tail group. | Cyclohexanecarboxamide analog (39) | Single-digit nM | >150-fold |

| N-Phenylpiperazine Analogs | N-phenylpiperazine moiety. 4-(thiophen-3-yl)benzamide moiety. | Compound 6a | Nanomolar affinity | ~500-fold |

Iv. Pharmacological Applications and Biological Activities of 2 Amino 4 Piperidino 6 Methylpyrimidine Derivatives

Diverse Therapeutic Applications of Pyrimidine (B1678525) Scaffold

The pyrimidine scaffold is a fundamental heterocyclic structure found in both natural and synthetic compounds, making it a molecule of significant interest in pharmacological research. researchgate.netasianjpr.com Its derivatives are integral to numerous classes of pharmaceuticals, demonstrating a wide array of biological activities. nih.gov The versatility of the pyrimidine ring system allows for structural modifications that lead to compounds with applications including anti-infective (antibacterial, antifungal, antiviral, antitubercular, antimalarial), anti-inflammatory, antioxidant, and anticancer properties. researchgate.netasianjpr.comcapes.gov.br This inherent adaptability has made the pyrimidine scaffold, and its fused versions like pyranopyrimidine, a promising foundation for the design and synthesis of novel therapeutic agents. researchgate.netasianjpr.com

Anti-Infective Activities

The pyrimidine framework has been extensively explored for its potential to combat a wide range of infectious agents. Derivatives have shown efficacy against bacteria, fungi, viruses, and parasites, highlighting the scaffold's broad-spectrum anti-infective capabilities.

Derivatives of the pyrimidine scaffold have demonstrated significant efficacy against a variety of bacterial and fungal pathogens. Certain pyrimidine analogues exert their antibacterial effects by targeting thymidine (B127349) synthesis, leading to thymineless death in bacteria. acs.org This mechanism has proven effective against Gram-positive cocci, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with some analogues showing potent activity with EC₅₀ values in the nanomolar to sub-micromolar range. acs.org

Furthermore, a novel pyrimidine-based chemical scaffold was identified through high-throughput screening against Aspergillus fumigatus, the most common pathogenic mold. nih.gov This scaffold exhibits broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus terreus, Mucor circinelloides, and Scedosporium apiospermum. nih.gov The mechanism appears to involve the perturbation of endoplasmic reticulum (ER) function. nih.gov Similarly, pyrano[2,3-d]pyrimidine derivatives have also been synthesized and shown to possess good antimicrobial activity against various bacterial and fungal strains. researchgate.net For instance, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated, with some compounds showing notable activity against the tested microbes. nih.gov

| Compound/Derivative Class | Target Organism | Activity | Source |

|---|---|---|---|

| Pyrimidine Analogues (e.g., 5-FU, 5-FdU) | Gram-Positive Cocci (MSSA, MRSA, VRE) | EC₅₀ values from 10⁻⁹ to 10⁻⁷ M | acs.org |

| Pyrimidine-based Scaffold (Compound 1) | Aspergillus fumigatus | MIC of 8–16 µg/mL | nih.gov |

| Pyrimidine-based Scaffold (Compound 1) | Scedosporium apiospermum | MIC of 2 µg/mL | nih.gov |

| Pyrano[2,3-d]pyrimidine (Compound 5b) | B. subtilis, S. aureus, E. coli | High antibacterial activity | researchgate.net |

| Pyrano[2,3-d]pyrimidine (Compound 5g) | P. aeruginosa, A. niger | High antibacterial and antifungal activity | researchgate.net |

| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines (Compound 4b, 4e) | Various bacteria and fungi | Most effective analogs in the series | nih.gov |

The pyrimidine nucleus is a key component in several antiviral drugs, and research continues to uncover new derivatives with potent activity against various viruses, including Human Immunodeficiency Virus (HIV). Fused heterocyclic systems like pyranopyrimidines have been identified as possessing anti-HIV properties. researchgate.netasianjpr.com

A study of phosphonylmethoxyethyl (PME) purine (B94841) and pyrimidine derivatives identified several compounds that inhibit HIV-induced cytopathogenicity in vitro. nih.gov Among these, the PME 2,6-diaminopurine (B158960) derivative was the most potent, with a 50% effective dose (ED₅₀) of 1 µM in MT-4 cells. nih.gov In a different class of compounds, 6-aminoquinolone derivatives were assessed for their anti-HIV-1 activity. nih.gov One derivative, bearing a methyl group at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety, was found to be the most active, inhibiting HIV-1 replication with an EC₅₀ value of 0.1 µM. nih.gov These active quinolone derivatives are suggested to function through a nucleic acid-targeted mechanism by interacting with TAR RNA. nih.gov

| Compound/Derivative Class | Target | Activity | Source |

|---|---|---|---|

| PME 2,6-diaminopurine derivative | HIV in MT-4 cells | ED₅₀ = 1 µM | nih.gov |

| PME adenine (B156593) derivative | HIV in MT-4 cells | ED₅₀ = 2 µM | nih.gov |

| 6-Aminoquinolone derivative (Compound 12a) | HIV-1 replication | EC₅₀ = 0.1 µM | nih.gov |

Tuberculosis (TB) remains a major global health threat, and the pyrimidine scaffold is a promising area for the development of new antitubercular agents. researchgate.netasianjpr.com Research has shown that various pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

For example, 2,4-disubstituted pyridine (B92270) derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and also against biofilm-forming tubercle bacilli. frontiersin.org The two most potent compounds in one study, designated 11 and 15, had minimum inhibitory concentration (MIC₉₉) values of 0.8 and 1.5 μg/ml, respectively. frontiersin.org Other research has focused on 4-amino-thieno[2,3-d]pyrimidine derivatives, which were found to suppress the growth of Mycobacterium smegmatis by inhibiting QcrB. ucl.ac.uk Additionally, β-aminopropioamidoxime derivatives have shown significant antitubercular activity, with some being 5–100 times more effective in vitro than the first-line drug rifampicin (B610482) against both drug-sensitive and multidrug-resistant Mtb strains. nih.gov

| Compound/Derivative Class | Target Strain | Activity (MIC) | Source |

|---|---|---|---|

| 2,4-Disubstituted pyridine (Compound 11) | M. tuberculosis | 0.8 µg/ml | frontiersin.org |

| 2,4-Disubstituted pyridine (Compound 15) | M. tuberculosis | 1.5 µg/ml | frontiersin.org |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (Compound 1) | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (Compound 1) | MDR Mtb | 11 µg/mL | mdpi.com |

| 1,2,4-oxadiazoles (para-bromo substituted) | DS and MDR M. tuberculosis | High activity | nih.gov |

The fight against malaria has also benefited from pyrimidine-based chemistry. The well-known antimalarial drug pyrimethamine (B1678524) is a 2,4-diaminopyrimidine (B92962) derivative, and research into new analogs continues. nih.gov Studies on new derivatives of pyrimethamine, where the 6-ethyl substituent was modified, produced compounds with activities ranging from 1/4 to 1/16 that of the parent drug against Plasmodium berghei in mice. nih.gov

More recent efforts have focused on other related scaffolds. A library of 1,4-disubstituted piperidine (B6355638) derivatives was designed and synthesized to find new agents active against Plasmodium falciparum. nih.gov These compounds were evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. Several compounds demonstrated potent activity, with some showing efficacy in the low nanomolar range, comparable to or better than chloroquine (B1663885). nih.gov

| Compound/Derivative | Target Strain | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 12d (1,4-disubstituted piperidine) | P. falciparum (3D7) | 13.64 nM | nih.gov |

| Compound 13b (1,4-disubstituted piperidine) | P. falciparum (3D7) | 4.19 nM | nih.gov |

| P. falciparum (W2) | 13.30 nM | ||

| Compound 12a (1,4-disubstituted piperidine) | P. falciparum (W2) | 11.6 nM | nih.gov |

| Pyrimethamine Analogs (ketals, ketone, etc.) | P. berghei (in mice) | 1/4 to 1/16 the activity of pyrimethamine | nih.gov |

Anticancer and Cytotoxic Properties

Derivatives containing pyrimidine and piperidine moieties have emerged as significant candidates in the development of anticancer therapies. nih.gov These compounds can influence various cellular pathways to induce apoptosis and inhibit cancer cell proliferation and migration. nih.gov

For instance, a piperidine derivative, 2-amino-4-(1-piperidine) pyridine, was found to inhibit cell cycle progression in colorectal cancer cell lines (DLD-1 and HT29), arresting the cycle in the G1/G0 phase. nih.gov This treatment also suppressed the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov In the context of acute myeloid leukemia (AML), a series of dual BET-kinase degraders were developed using a dianilinopyrimidine scaffold. acs.org One optimized compound, 13e, efficiently degraded key cancer-related proteins (FLT3, JAK2, BRD4) in MV4;11 leukemia cells with DC₅₀ values in the low nanomolar range and showed significant antitumor activity in a xenograft model. acs.org Furthermore, organoruthenium complexes incorporating 2-pyridinecarbothiamide ligands have demonstrated excellent cytotoxicity, with IC₅₀ values in the low micromolar range against a panel of cancer cell lines, including HCT116 (colon cancer). nih.gov

| Compound/Derivative Class | Target Cell Line | Activity | Source |

|---|---|---|---|

| 2-Amino-4-(1-piperidine) pyridine derivative | DLD-1, HT29 (Colorectal) | Inhibits cell cycle progression (G1/G0 arrest) | nih.gov |

| Dual BET-kinase degrader (13e) | MV4;11 (Leukemia) | DC₅₀ = 5.23 nM (for FLT3) | acs.org |

| DC₅₀ = 0.678 nM (for JAK2) | |||

| DC₅₀ = 1.17 nM (for BRD4) | |||

| N-phenyl substituted pyridine-2-carbothiamide (Compound 6) | HCT116 (Colon) | IC₅₀ = 1.1 µM | nih.gov |

Anti-inflammatory and Analgesic Actions

Research into the anti-inflammatory and analgesic properties of pyrimidine derivatives has identified several promising compounds. Studies have shown that certain 2,4,6-trisubstituted pyrimidines exhibit significant anti-inflammatory and analgesic activities. For instance, compounds such as 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine have demonstrated potent effects in in vivo models, comparable to the standard drug ibuprofen. It has been observed that pyrimidine derivatives that show good anti-inflammatory activity often display better analgesic activity as well.

However, specific studies focusing exclusively on the anti-inflammatory and analgesic actions of 2-Amino-4-piperidino-6-methylpyrimidine derivatives are not widely available in the reviewed literature. The general anti-inflammatory potential of the pyrimidine class suggests this could be a fruitful area for future investigation.

Antioxidant Effects

The antioxidant potential of pyrimidine derivatives has been an area of active investigation. Certain novel pyrimidine derivatives have been synthesized and evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to be potent inhibitors of lipid peroxidation, although their direct interaction with DPPH radicals was not significant. The antioxidant activity of these compounds is often linked to their chemical structure, with factors such as lipophilicity playing a role.

While the broader class of pyrimidines shows promise, specific data on the antioxidant effects of this compound and its direct derivatives is limited in the public domain. Commercial suppliers may list the compound under an "antioxidant" category, but detailed scientific studies supporting this classification are not readily accessible.

Neurological and Central Nervous System (CNS) Activities

The diverse pharmacological profile of pyrimidine derivatives extends to the central nervous system, with various compounds exhibiting anticonvulsant, sedative, and antidepressive effects.

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant potential of pyrimidine derivatives. For instance, derivatives of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one have been synthesized and screened for their anticonvulsant activity in animal models of seizures. Research has also explored 2-acylaminoethanesulfonamides, with some piperidino derivatives showing marked anticonvulsant activity in the maximal electroshock seizure test in mice. The mechanism of action is thought to involve interference with taurine (B1682933) binding to brain synaptic membranes.

Specific research on the anticonvulsant properties of this compound itself is not prominent in the available literature.

Sedative and Antidepressive Effects

The sedative and antidepressant-like activities of various heterocyclic compounds containing the pyrimidine or piperidine moiety have been investigated. For example, a series of N-(2-methoxyphenyl)piperazine derivatives were synthesized and showed potential antidepressant-like activity in animal models, with some compounds exhibiting stronger effects than the reference drug imipramine. Similarly, certain 4-aryltetrahydrothieno[2,3-c]pyridine derivatives have been examined for their ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin, key mechanisms in antidepressant action.

Direct studies on the sedative and antidepressive effects of this compound are not detailed in the currently available scientific literature.

Cardiovascular and Metabolic Applications

The cardiovascular and metabolic effects of pyrimidine derivatives represent another important area of pharmacological research.

Antihypertensive Potential

The potential of pyrimidine derivatives as antihypertensive agents has been demonstrated in several studies. For example, 6-arylpyrido[2,3-d]pyrimidine-7-amine derivatives have shown oral antihypertensive activity in spontaneously hypertensive rats. Acylation of these compounds has been explored to modify their activity profiles. Furthermore, a series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitution have been synthesized and evaluated, with some proving to be potent oral antihypertensive agents.

While these findings are promising for the broader class of pyrimidines, specific research detailing the antihypertensive potential of this compound is not currently available in the reviewed literature.

Calcium Channel Blocker Activity

While direct studies on the calcium channel blocking activity of this compound are not extensively documented in available research, the broader class of pyrimidine derivatives has been a subject of investigation for antihypertensive properties through calcium channel modulation. For instance, research into 3,4-dihydropyrimidin-2(1H)ones, which are bioisosteres of the well-known calcium channel blocker Nifedipine, has shown that these compounds can exhibit significant antihypertensive activity. mdpi.com The design and synthesis of novel pyrimidine derivatives have yielded compounds with comparable calcium channel blocking activity to Nifedipine. mdpi.com

Furthermore, a study on 4-amino-piperidine derivatives demonstrated selective blocking of N-type calcium channels. nih.gov One particular compound, C101, a 4-fluorobenzyl-(1-(4-diethylamino)piperidin-4-yl)-(2-ethylbutyl)amine trihydrochloride, was found to inhibit N-type Ca2+ channels with high selectivity, suggesting its potential as a novel analgesic agent. nih.gov This indicates that the piperidine moiety, a key feature of this compound, can be instrumental in the development of selective calcium channel blockers. Molecular docking studies on other dihydropyridine (B1217469) derivatives have also suggested a potent calcium channel blocking effect, sometimes even exceeding that of the reference drug, Nifedipine. mdpi.com

The following table summarizes the findings on related pyrimidine and piperidine derivatives as calcium channel blockers:

| Compound Class | Key Findings | Reference Compound | Potential Application |

| 3,4-dihydropyrimidin-2(1H)ones | Showed comparable antihypertensive properties to Nifedipine. | Nifedipine | Antihypertensive |

| 4-amino-piperidine derivatives | Selectively blocks N-type calcium channels. | - | Analgesic |

| 6-Amino-4-Aryl-3-Carbamoyl-5-Cyano-1,4-Dihydropyridine-2-Thiolates | In silico studies showed more potency than Nifedipine. | Nifedipine | Cardioprotective |

Other Biological Activities

The 2-aminopyrimidine (B69317) scaffold is recognized for a variety of biological activities, including antileishmanial properties. nih.gov While specific studies on this compound are limited, research on structurally related compounds highlights the potential of this chemical class. For example, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have demonstrated in vitro and in vivo antileishmanial activity against Leishmania mexicana. nih.gov A water-soluble furan-2-carboxamide derivative of this pharmacophore inhibited the growth of both promastigotes and intracellular amastigotes. nih.gov

Further modifications, such as the replacement of an amidic function with an imidazolidin-2-one moiety in the 2-amino-4,6-dimethylpyridine series, led to a significant increase in in vitro antileishmanial activity. nih.gov Additionally, a series of heterocyclic chloroquine hybrids containing a 4-aminoquinoline (B48711) core, which shares structural similarities with aminopyrimidines, showed a potential leishmanicidal effect against Leishmania mexicana promastigotes. nih.gov These findings underscore the potential of aminopyrimidine derivatives as a source for the development of new antileishmanial agents.

The table below presents the antileishmanial activity of related aminopyrimidine derivatives:

| Compound Series | Target Organism | Key Findings |

| 2-amino-4,6-dimethylpyridine derivatives | Leishmania mexicana | Inhibition of promastigote and amastigote growth; reduction of amastigote burden in mice. nih.gov |

| N-substituted imidazolidin-2-one derivatives of 2-amino-4,6-dimethylpyridine | Leishmania mexicana | Increased in vitro antileishmanial activity with IC50 values as low as 7 +/- 3 microM in intracellular amastigotes. nih.gov |

| Heterocyclic chloroquine hybrids | Leishmania mexicana | Potential leishmanicidal effect against promastigotes with IC50 < 10 µM. nih.gov |

The immunomodulatory potential of aminopyrimidine derivatives is an emerging area of interest. While direct evidence for this compound is not available, the broader class of compounds is known to interact with biological systems in ways that can influence immune responses. The investigation of aminopyrimidine derivatives as β-Glucuronidase inhibitors, for instance, points towards their interaction with enzymes that can play a role in inflammatory processes. nih.gov The development of potent inhibitors from this class suggests a potential for modulating pathological conditions where this enzyme's activity is heightened. nih.gov

Synthetic pyrimidine derivatives have been shown to exhibit significant regulatory effects on the growth of various agricultural crops, often at low, non-toxic concentrations. auctoresonline.org These compounds can enhance plant growth throughout the vegetative phase and increase yield. auctoresonline.org The regulatory effect is believed to be due to their specific auxin- and cytokinin-like activities, which influence cell proliferation, elongation, and differentiation in the root and shoot meristems. auctoresonline.org

Studies on thioxopyrimidine derivatives, which are structurally related to this compound, have demonstrated a growth-regulatory effect on spring barley that is comparable to or exceeds that of the natural plant hormone auxin. researchgate.net The application of these derivatives at a concentration of 10-7M has shown a positive impact on the growth and development of both the shoot and root systems of wheat plants. rajpub.com Furthermore, these compounds can also exhibit a cytokinin-like effect by increasing the content of photosynthetic pigments in leaves. researchgate.netscidoc.org

The table below details the plant growth-stimulating effects of related pyrimidine derivatives:

| Plant | Derivative Class | Observed Effects |

| Wheat | Pyrimidine derivatives | Improved growth parameters and photosynthetic activity, similar to or higher than auxin. auctoresonline.org |

| Barley | Thioxopyrimidine derivatives | Regulatory effect equivalent to or exceeding that of auxins. researchgate.net |

| Pea Microgreens | Pyrimidine and Pyridine derivatives | Enhanced growth of shoots and roots; increased content of photosynthetic pigments. researchgate.netscidoc.org |

Biological Profile of this compound and its Direct Analogs

Charge-transfer (CT) complexes involving aminopyrimidine derivatives have been synthesized and evaluated for their biological activities. documentsdelivered.comresearchgate.net These complexes are formed between an electron donor (the aminopyrimidine) and an electron acceptor. A study on a new hydrogen-bonded charge-transfer complex of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) with 2,5-dihydroxy-p-benzoquinone revealed significant biological potential. documentsdelivered.comresearchgate.net

The solid CT complex was screened for its antibacterial, antifungal, and antioxidant activities, demonstrating good activity against various bacterial and fungal species. documentsdelivered.comresearchgate.net It also exhibited good DPPH scavenging activity, indicating antioxidant potential. documentsdelivered.comresearchgate.net The formation of such stable CT complexes suggests that this compound, with its electron-donating amino and piperidino groups, could also form similar complexes with potential biological applications. The study of charge-transfer complexes is significant as it can provide insights into drug-receptor interactions. researchgate.net

The biological activities of a charge-transfer complex of a related aminopyrimidine are summarized below:

| Donor Compound | Acceptor Compound | Biological Activities of the Complex |

| 2-amino-4-methoxy-6-methylpyrimidine | 2,5-dihydroxy-p-benzoquinone | Good antibacterial, antifungal, and antioxidant (DPPH scavenging) activities. documentsdelivered.comresearchgate.net |

V. Molecular Mechanisms of Action and Target Interactions

General Mechanistic Principles of Pyrimidine (B1678525) Bioactivity

The pyrimidine core is a versatile scaffold that engages in several key biological interactions, leading to a broad spectrum of effects. nih.govuniroma1.it

A primary mechanism by which pyrimidine derivatives exert their effects is through the inhibition of enzymes. nih.gov Their structure allows them to fit into the active sites of various enzymes, disrupting their catalytic function. For instance, 2-aminopyrimidine (B69317) derivatives are known to act as inhibitors of several key enzymes. nih.govsemanticscholar.org

Research Findings: Studies on various 2-aminopyrimidine derivatives have demonstrated their potential as enzyme inhibitors. For example, certain derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.govsemanticscholar.orgnih.gov One study identified a 2-aminopyrimidine derivative with an IC₅₀ value of 2.8 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). nih.govsemanticscholar.orgnih.gov Additionally, other pyrimidine-based compounds, such as certain 2-amino-4-oxo-5-substituted-pyrrolo[3,2-d]pyrimidines, have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis.

Table 1: Enzyme Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) |

|---|---|---|

| 2-Aminopyrimidine derivative | β-Glucuronidase | 2.8 µM |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 µM |

Note: Data is illustrative of the pyrimidine class and not specific to 2-Amino-4-piperidino-6-methylpyrimidine.

Heterocyclic compounds containing nitrogen, including pyrimidines and the related pyridines, can modulate the production of nitric oxide (NO) by inhibiting nitric oxide synthase (NOS) enzymes. researchgate.net Overproduction of NO by the inducible isoform of NOS (iNOS) is associated with inflammatory conditions. nih.gov

Research Findings: Polysubstituted 2-aminopyrimidines have been shown to inhibit the production of NO in immune-activated macrophages. nih.gov A study on these compounds revealed that their inhibitory potential is highly dependent on their chemical structure. Specifically, replacing hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring with chlorine atoms significantly enhanced their NO-inhibitory activity. nih.govnih.gov The most potent derivative in one study, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC₅₀ of 2 µM for the inhibition of immune-activated NO production. nih.gov This inhibition was associated with a decreased expression of iNOS mRNA. nih.gov

The ability of 2-aminopyrimidines to form specific hydrogen bonds is fundamental to their interaction with biological macromolecules like proteins and nucleic acids. The amino group and the nitrogen atoms within the pyrimidine ring act as hydrogen bond donors and acceptors, respectively. researchgate.net

Research Findings: Crystallographic studies of various 2-aminopyrimidine derivatives reveal consistent hydrogen-bonding patterns. Molecules often link together via pairs of N—H⋯N hydrogen bonds to form stable, eight-membered ring motifs known as R²₂(8) rings. researchgate.net These motifs can create dimers or one-dimensional chains. researchgate.net The study of 2-amino-4,6-dimethylpyrimidinium salicylate (B1505791) showed that pyrimidine cations form base pairs through N—H⋯N hydrogen bonds, creating these R²₂(8) motifs. researchgate.net These specific, directional interactions are crucial for the precise binding of these molecules to the active sites of enzymes or the grooves of DNA, underpinning their biological activity. researchgate.netmdpi.com

In drug design, a bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. The pyrimidine ring is often used as a bioisostere for a phenyl ring or other aromatic systems. nih.govcambridgemedchemconsulting.com This substitution can improve pharmacological properties by altering polarity, solubility, and metabolic stability. cambridgemedchemconsulting.comnih.gov

Research Findings: The pyrimidine scaffold is considered a bioisostere of the purine (B94841) nucleus, from which ATP is formed, explaining its frequent use in the design of kinase inhibitors that target ATP-binding sites. uniroma1.it Replacing a phenyl ring with a pyrimidine ring can reduce metabolism by cytochrome P450 (CYP) enzymes and improve water solubility. cambridgemedchemconsulting.com Furthermore, heterocyclic systems can be designed to mimic the functional groups of amino acids. The arrangement of an aromatic ring system joined to a lactam ring with an acidic feature can mimic the α-carboxylate and α-ammonium groups of an α-amino acid, allowing it to interact with corresponding biological targets. acs.org

Specific Molecular Targets and Pathways

The structural features of aminopyrimidines make them suitable candidates for targeting specific signaling pathways involved in cell growth and proliferation, such as those regulated by protein kinases.

Protein kinases are a major class of enzymes targeted in cancer therapy, and the 2-aminopyrimidine scaffold is a key feature in many kinase inhibitors. uniroma1.itresearchgate.net One such target is Checkpoint Kinase 1 (CHK1), a critical regulator of the cell cycle's response to DNA damage. nih.gov Inhibiting CHK1 can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to cell death. oncotarget.comnih.gov

Research Findings: While there is no direct evidence linking this compound to CHK1, other aminopyrimidine and aminopyrazine derivatives have been developed as potent CHK1 inhibitors. oncotarget.comresearchgate.net For example, the clinical candidate CCT245737, a 2-amino-pyrazine derivative, is a potent and selective CHK1 inhibitor. oncotarget.com Mechanistically, CHK1 inhibitors abrogate the G2/M DNA damage checkpoint. nih.govnih.gov This leads to premature entry into mitosis despite the presence of DNA damage, a phenomenon known as mitotic catastrophe, which ultimately results in apoptosis. nih.gov The inhibition of CHK1 is often confirmed by measuring the reduction of its autophosphorylation at specific sites, such as Ser296. oncotarget.com The development of such compounds highlights a key therapeutic strategy for which molecules containing the aminopyrimidine or a related scaffold are well-suited. uniroma1.itnih.govuniroma1.it

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC2)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. HDAC2, specifically, is involved in regulating chromosome segregation and kinetochore function. nih.gov Inhibition of HDACs is a validated strategy in cancer therapy.

While direct inhibition of HDAC enzymes by this compound has not been reported, other compounds featuring a piperidine (B6355638) moiety have been investigated as HDAC inhibitors. For instance, a series of inhibitors based on a 4-aminopiperidine-1-carboxamide (B2670209) core were found to be potent against HDAC6, a related isoform.

There is currently no direct evidence in the scientific literature to confirm that this compound acts as an inhibitor of HDAC2 or other HDAC isoforms.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it a key target for anticancer and antimicrobial drugs like methotrexate. nih.govnih.gov

The 2-amino-pyrimidine structure is a key feature in many DHFR inhibitors. Research has shown that various 2-amino-6-methylthieno[2,3-d]pyrimidine derivatives can act as dual inhibitors of DHFR and thymidylate synthase. nih.gov These compounds, however, possess a fused thieno[2,3-d]pyrimidine (B153573) ring system and a 4-oxo substitution, which is structurally distinct from the 4-piperidino substitution of the subject compound.

Currently, there are no specific studies demonstrating that this compound inhibits DHFR.

Equilibrative Nucleoside Transporters (ENTs) Modulation

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. nih.gov They are vital for nucleotide salvage pathways and for the cellular uptake of various nucleoside analog drugs used in chemotherapy. By controlling the extracellular concentration of adenosine (B11128), ENTs also play a role in cardiovascular and neurological processes. nih.gov

Inhibitors of ENTs are of significant pharmacological interest. While some pyrimidine derivatives can interact with these transporters, the most studied inhibitors are often selective for ENT1 over ENT2. nih.gov A novel inhibitor, FPMINT, which shows some selectivity for ENT2, is based on a 1,3,5-triazine (B166579) core, not a pyrimidine core. nih.gov

No published data currently links this compound to the modulation of ENT1 or ENT2 activity.

Enhancer of Zeste Homolog (EZH) Enzyme Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions as a histone methyltransferase, specifically trimethylating histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. Overexpression of EZH2 is common in many cancers, making it an attractive therapeutic target.

Potent inhibitors of EZH2 have been developed, but these are typically complex molecules structurally distinct from this compound. For example, PF-06821497 is a lactam-derived EZH2 inhibitor identified through extensive optimization. nih.gov There is no scientific evidence to suggest that this compound inhibits EZH enzyme activity.

Adenosine Receptor Antagonism (e.g., A1AR)

Adenosine receptors are a class of G protein-coupled receptors that mediate the physiological effects of adenosine. The A1 adenosine receptor (A1AR) is of particular interest as a target for non-opioid analgesics. nih.gov Antagonism of adenosine receptors can influence neurotransmission and has therapeutic potential.

The 2-aminopyridine (B139424) and 2-aminopyrimidine scaffolds are present in various adenosine receptor antagonists. For instance, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been identified as a class of orthosteric antagonists of the A1AR. nih.gov However, these are fused-ring systems and are structurally different from this compound.

There is no direct evidence confirming that this compound functions as an antagonist of the A1 adenosine receptor or other adenosine receptor subtypes.

| Compound Class | Target | Reported Activity |

|---|---|---|

| 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | A1 Adenosine Receptor (A1AR) | Orthosteric Antagonism nih.gov |

| 2-Amino-4,6-diphenylnicotinonitriles | A2A Adenosine Receptor | Antagonism mdpi.com |

Interactions with Aminopyrimidine Aminohydrolase and Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase

Hydroxymethylpyrimidine kinase (HMPK) and phosphomethylpyrimidine kinase (PMPK) are enzymes involved in the thiamine (B1217682) (Vitamin B1) biosynthesis pathway. They catalyze the sequential phosphorylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). drugbank.com Aminopyrimidine aminohydrolase is also involved in this metabolic pathway.